5-[(3-Fluorophenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-Fluorophenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a methylamino group, and a pyrazole ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Fluorophenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of 3-fluorobenzylamine with 2-methylpyrazole-3-carboxylic acid under appropriate conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Fluorophenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
5-[(3-Fluorophenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(3-Fluorophenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: Shares a fluorophenyl group but differs in its overall structure and pharmacological properties.
5-[(3-Chloro-4-fluorophenyl)methylamino]-2-fluorobenzoic acid: Similar in having a fluorophenyl group but with different substituents and applications.
Uniqueness
5-[(3-Fluorophenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H14ClFN4O |
---|---|
Molecular Weight |
284.72 g/mol |
IUPAC Name |
5-[(3-fluorophenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H13FN4O.ClH/c1-17-10(12(14)18)6-11(16-17)15-7-8-3-2-4-9(13)5-8;/h2-6H,7H2,1H3,(H2,14,18)(H,15,16);1H |
InChI Key |
XEXFFKMUXBYSIU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)NCC2=CC(=CC=C2)F)C(=O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.